molecular formula C14H14N2O3 B2503856 (2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile CAS No. 391649-81-3

(2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile

Cat. No. B2503856
CAS RN: 391649-81-3
M. Wt: 258.277
InChI Key: ZUXVIFYCMLLURE-YRNVUSSQSA-N
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Description

Compounds with a nitrophenyl group, such as the one in your query, are often used in the synthesis of dyes, pharmaceuticals, and agrochemicals . They are characterized by the presence of a nitro group (-NO2) attached to a phenyl ring.


Synthesis Analysis

The synthesis of nitrophenyl compounds often involves the nitration of benzene or substituted benzenes . This is typically achieved using a mixture of nitric and sulfuric acids.


Molecular Structure Analysis

The molecular structure of nitrophenyl compounds is characterized by a benzene ring with a nitro group attached. The exact structure would depend on the other substituents present in the molecule .


Chemical Reactions Analysis

Nitrophenyl compounds can undergo a variety of chemical reactions, including reduction to amines, and nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of nitrophenyl compounds depend on their exact structure. Generally, these compounds are solid at room temperature and have relatively high melting points .

Scientific Research Applications

Redox-Denitration Reactions

  • Application in Redox-Denitration Reactions: A study by Rees and Tsoi (2000) explored the redox-denitration reactions of aromatic nitro compounds, which can be relevant for the compound . The research discussed the transformation of nitro compounds under specific conditions, indicating a potential application in organic synthesis or chemical reactions involving nitrophenyl groups (Rees & Tsoi, 2000).

Synthesis and Crystal Structure Analysis

  • Synthesis and Structural Studies: Al-Hourani et al. (2016) conducted synthesis and crystal structure analysis of a compound with a similar nitrophenyl group. Their work can provide insights into the potential applications in crystallography and molecular modeling for the compound of interest (Al-Hourani et al., 2016).

Biodegradation Studies

  • Biodegradation Research: Bhushan et al. (2000) investigated the biodegradation of 3-methyl-4-nitrophenol, a compound structurally related to the one . This research could suggest potential environmental or bioremediation applications for the compound (Bhushan et al., 2000).

Photoassisted Fenton Reaction

  • Role in Photoassisted Fenton Reaction: Pignatello and Sun (1995) explored the use of similar compounds in the photoassisted Fenton reaction, a process that could be relevant for environmental remediation or organic compound degradation (Pignatello & Sun, 1995).

Synthesis of New Chemical Derivatives

  • Synthetic Applications: Dotsenko et al. (2019) discussed the synthesis of new chemical derivatives from compounds with similar structural features, indicating potential applications in drug precursor synthesis or as ligands in various chemical reactions (Dotsenko et al., 2019).

Mechanism of Action

The mechanism of action of nitrophenyl compounds can vary widely depending on their structure and the context in which they are used. For example, some nitrophenyl compounds are used as prodrugs that are activated in the body .

Safety and Hazards

Nitrophenyl compounds can be hazardous. They are often toxic and can be explosive under certain conditions . Always refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information.

Future Directions

Research into nitrophenyl compounds is ongoing, with potential applications in areas such as drug development and materials science .

properties

IUPAC Name

(2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-14(2,3)13(17)11(9-15)7-10-5-4-6-12(8-10)16(18)19/h4-8H,1-3H3/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXVIFYCMLLURE-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile

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